N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide
Description
Properties
Molecular Formula |
C16H18N2O2 |
|---|---|
Molecular Weight |
270.33 g/mol |
IUPAC Name |
N-[4-[(4-methoxyphenyl)methylamino]phenyl]acetamide |
InChI |
InChI=1S/C16H18N2O2/c1-12(19)18-15-7-5-14(6-8-15)17-11-13-3-9-16(20-2)10-4-13/h3-10,17H,11H2,1-2H3,(H,18,19) |
InChI Key |
KZCBBFFYXWZZOU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide typically involves the reaction of 4-methoxybenzylamine with 4-nitroacetophenone, followed by reduction of the nitro group to an amine. The final step involves acetylation of the amine group to form the acetamide. Common reagents used in these reactions include sodium borohydride (NaBH4) for reduction and acetic anhydride for acetylation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts and controlled reaction conditions to ensure efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in the precursor can be reduced to an amine.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while reduction of the nitro group would yield an amine .
Scientific Research Applications
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in studies of reaction mechanisms.
Biology: It can be used in studies of enzyme interactions and protein binding due to its ability to form hydrogen bonds.
Industry: It can be used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Methoxyphenyl)acetamide (CAS 51-66-1)
- Structure : Simplest analogue with a direct 4-methoxyphenyl group on the acetamide nitrogen.
- Properties : Lower molecular weight (179.21 g/mol ), higher solubility in polar solvents due to reduced steric hindrance.
- Applications : Used as a precursor in analgesic and antipyretic drug synthesis .
N-(4-{[(4-Ethoxyphenyl)methyl]amino}phenyl)acetamide
- Structure : Ethoxy group replaces methoxy on the benzyl substituent.
- Impact : Increased lipophilicity (logP ~2.8 vs. ~2.3 for methoxy) and altered metabolic stability due to the larger alkoxy group .
2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide (19s in )
- Structure: Hydroxyphenyl group replaces benzylamino substituent.
Sulfonamide vs. Benzylamino Derivatives
N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide ()
- Structure: Sulfamoyl linker instead of benzylamino group.
- Applications : Explored in antimicrobial and enzyme inhibition studies .
N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b in )
- Structure: Sulfonylmethyl group with methoxyphenyl and methyl(phenyl)amino substituents.
- Synthesis : Fe(III)-catalyzed N-amidomethylation, yielding a white solid (m.p. 112–113°C).
- Comparison: Sulfonyl groups enhance thermal stability but reduce membrane permeability compared to benzylamino derivatives .
Halogenated and Electron-Withdrawing Substituents
N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c in )
- Structure : Chlorine substituent on the phenyl ring.
- Impact : Electron-withdrawing Cl increases melting point (134–135°C) and may improve binding to hydrophobic protein pockets .
N-(4-{[(4-Cyanophenyl)methyl]amino}phenyl)acetamide (Hypothetical)
- Predicted Structure: Cyano group replaces methoxy.
N-(4-Methoxyphenyl)acetamide Derivatives in Radiotherapy
- Compound 19s () : Exhibited moderate efficacy as a radiosensitizer (47.1% yield), suggesting methoxy groups enhance tumor-targeting via improved lipophilicity .
Antimicrobial Activity
- 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide (): Synthesized for antimicrobial applications, leveraging the thioether and amide motifs for bacterial membrane disruption .
Data Tables
Table 1: Physicochemical Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituent |
|---|---|---|---|---|
| N-(4-{[(4-Methoxyphenyl)methyl]amino}phenyl)acetamide | C₁₆H₁₈N₂O₂ | 270.33 | Not reported | 4-Methoxybenzylamino |
| N-(4-Methoxyphenyl)acetamide | C₉H₁₁NO₂ | 179.21 | 135–137 | 4-Methoxyphenyl |
| N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide | C₁₆H₁₈N₂O₄S | 334.39 | Not reported | Sulfamoyl, 4-methoxybenzyl |
| 2-(4-Hydroxyphenyl)-N-(4-methoxyphenyl)acetamide | C₁₅H₁₅NO₃ | 257.29 | Not reported | 4-Hydroxyphenyl |
Biological Activity
N-(4-{[(4-methoxyphenyl)methyl]amino}phenyl)acetamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the compound's biological activity, synthesizing findings from various studies, and includes data tables and case studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical formula for this compound is . The compound features a methoxy group attached to a phenyl ring, which is known to influence its biological activity.
Antioxidant Activity
Research has demonstrated that derivatives of N-(4-methoxyphenyl)acetamide exhibit notable antioxidant properties. For instance, compounds synthesized from similar structures have shown DPPH radical scavenging activity significantly higher than that of ascorbic acid, a well-known antioxidant. The DPPH assay results indicate that certain derivatives possess antioxidant activity approximately 1.37 times greater than ascorbic acid .
Anticancer Activity
This compound has been evaluated for its anticancer properties against various cancer cell lines, including human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). The MTT assay results indicated that this compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective action against certain cancer types .
Table 1: Anticancer Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | U-87 | 19.6 | Topoisomerase inhibition |
| Compound B | MDA-MB-231 | 30.5 | Apoptosis induction via annexin V-FITC |
| Compound C | MDA-MB-231 | 22.0 | Microtubule disruption |
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been investigated. Studies indicate that derivatives display significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL, showcasing their potential as effective antimicrobial agents .
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound | Pathogen | MIC (µg/mL) | % Biofilm Inhibition |
|---|---|---|---|
| Compound D | S. aureus | 0.25 | 80.69 |
| Compound E | E. coli | 0.22 | 75.00 |
| Compound F | K. pneumonia | 0.30 | 77.52 |
Case Studies
- Case Study on Anticancer Effects : A study evaluated the effects of a related compound on MDA-MB-231 cells and found a significant increase in apoptosis markers, indicating that the compound could induce programmed cell death effectively . This suggests potential for therapeutic applications in breast cancer treatment.
- Case Study on Antimicrobial Properties : Another investigation focused on the antibacterial effects of N-(4-methoxyphenyl)acetamide derivatives against biofilm-forming bacteria, revealing substantial inhibition rates compared to standard antibiotics like ciprofloxacin . This highlights the potential for these compounds in treating infections associated with biofilms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
